molecular formula C16H27N3O B329827 N-undecylpyrazine-2-carboxamide

N-undecylpyrazine-2-carboxamide

Cat. No.: B329827
M. Wt: 277.4 g/mol
InChI Key: MVFSQQFGZNCIPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-undecylpyrazine-2-carboxamide is a chemical compound based on the pyrazine-2-carboxamide scaffold, a structure of significant interest in medicinal chemistry and chemical biology research . The pyrazine ring is a nitrogen-containing heterocycle known for its good membrane permeability and has served as a key pharmacophore in the development of agents with diverse pharmacological activities . Pyrazinecarboxamide analogues have been extensively studied and demonstrated notable potential as antimycobacterial agents . Some substituted N-phenylpyrazine-2-carboxamides have shown activity several times higher than the first-line tuberculosis drug pyrazinamide, highlighting the therapeutic promise of this chemical class . Beyond antimicrobial applications, research indicates that pyrazine-2-carboxamide derivatives can function as abiotic elicitors in plant cell cultures, significantly enhancing the production of valuable secondary metabolites like flavonoids . Furthermore, specific derivatives have been investigated as potent and selective inhibitors of enzymes such as Monoamine Oxidase B (MAO-B), suggesting their utility in neurobiological research . The incorporation of an undecyl chain in this molecule may influence its lipophilicity, potentially affecting its biological activity and interaction with cellular membranes . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H27N3O

Molecular Weight

277.4 g/mol

IUPAC Name

N-undecylpyrazine-2-carboxamide

InChI

InChI=1S/C16H27N3O/c1-2-3-4-5-6-7-8-9-10-11-19-16(20)15-14-17-12-13-18-15/h12-14H,2-11H2,1H3,(H,19,20)

InChI Key

MVFSQQFGZNCIPW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCNC(=O)C1=NC=CN=C1

Canonical SMILES

CCCCCCCCCCCNC(=O)C1=NC=CN=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Pyrazinecarboxamides vary primarily in the substituent attached to the carboxamide nitrogen. Key analogs include:

Compound Substituent Key Properties/Applications Reference
N-(4-Ethoxyphenyl)pyrazine-2-carboxamide 4-Ethoxyphenyl Enhanced solubility due to ethoxy group; antimycobacterial activity
N-Benzylpyrazine-2-carboxamide Benzyl Moderate lipophilicity; used in metal complexation studies
5-Alkylamino-N-phenylpyrazine-2-carboxamides Phenyl with alkylamino Optimized antimycobacterial potency against M. tuberculosis
N-(Thiazolyl)pyrazine-2-carboxamides Heterocyclic (thiazole) Improved antifungal activity
N-Acetylpyrazine-2-carboxamide Acetyl Reduced lipophilicity; lower antimicrobial efficacy

Key Observations :

  • Lipophilicity : The undecyl chain in N-undecylpyrazine-2-carboxamide provides superior membrane penetration compared to shorter alkyl or aromatic substituents (e.g., benzyl or ethoxyphenyl) .
  • Biological Activity: Antimycobacterial activity is highly substituent-dependent. For example, 5-alkylamino-N-phenyl derivatives show IC₅₀ values <1 µM against M. tuberculosis, outperforming phenyl or acetyl-substituted analogs .
  • Synthesis Challenges : Longer alkyl chains (e.g., undecyl) may reduce synthetic yields compared to simpler substituents like benzyl or ethoxyphenyl .
Antimycobacterial Activity
  • This compound: Limited direct data, but analogs with long alkyl chains (e.g., C12) exhibit MIC values of 2–4 µg/mL against M. tuberculosis H37Rv .
  • 5-Chloro-N-(2-pyridinyl)pyrazine-2-carboxamide : MIC = 0.5 µg/mL, highlighting the importance of halogenation and heterocyclic substituents .
  • N-(4-Trifluoromethylphenyl)pyrazine-2-carboxamide : Enhanced activity (MIC = 0.25 µg/mL) due to electron-withdrawing groups .
Antimicrobial and Antifungal Activity
  • N-(2-Hydroxybenzylidene)pyrazine-2-carboxamide : Forms antimicrobial metal complexes (e.g., Cu(II)) with zone inhibition diameters >20 mm against S. aureus .
  • N-(Thiazolyl)pyrazine-2-carboxamides : Exhibit antifungal activity against C. albicans (MIC = 8 µg/mL) .
Physicochemical Properties
  • Solubility : N-(4-Ethoxyphenyl) derivatives show improved aqueous solubility (>10 mg/mL) compared to undecyl analogs (<1 mg/mL) due to polar ethoxy groups .
  • Thermal Stability : Pyrazinecarboxamides with aromatic substituents (e.g., benzyl) decompose at higher temperatures (>250°C) than alkyl-substituted analogs .

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